Pentetate calcium trisodium

Decorporation Efficacy Plutonium Chelation Dosage Comparison

Radiological emergency planners and occupational health clinics require Ca-DTPA with verified potency for time-critical decorporation of transuranic actinides. Generic chelators lack the requisite binding kinetics for plutonium, americium, and curium. Our Pentetate calcium trisodium delivers: • 33-fold higher decorporation potency vs. Zn-DTPA within the first 24 h post-exposure • ~40% greater initial urinary excretion rate for Pu, Am, Cm • Over 25-fold increase in human urinary contaminant excretion Supplied as ≥98% pure material with full analytical documentation, enabling confident integration into strategic stockpiles, on-site occupational health protocols, and preclinical benchmark studies.

Molecular Formula C14H21CaN3Na3O10+3
Molecular Weight 500.38 g/mol
CAS No. 17034-67-2
Cat. No. B100285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentetate calcium trisodium
CAS17034-67-2
SynonymsCa-DTPA
CaDTPA
calcium trisodium pentetate
CaNa-DTPA
DETAPAC
Diethylenetriamine Pentaacetic Acid
DTPA
Indium DTPA
Indium-DTPA
Mn-Dtpa
Pentaacetic Acid, Diethylenetriamine
Pentacin
Pentacine
Pentaind
Pentetate Calcium Trisodium
Pentetate Zinc Trisodium
Pentetate, Calcium Trisodium
Pentetates
Pentetic Acid
Penthanil
Sn-DTPA
Zinc DTPA
Zinc-DTPA
Molecular FormulaC14H21CaN3Na3O10+3
Molecular Weight500.38 g/mol
Structural Identifiers
SMILESC(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2]
InChIInChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2
InChIKeyAYFCVLSUPGCQKD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ca-DTPA Procurement Overview


Pentetate calcium trisodium, commonly known as Ca-DTPA, is a synthetic polyaminopolycarboxylic acid chelating agent with a molecular weight of 497 Da. It is the calcium trisodium salt of diethylenetriaminepentaacetic acid (DTPA). [1] Ca-DTPA functions by exchanging its calcium ion for heavy metal ions, such as plutonium, americium, and curium, for which it has a higher binding affinity, forming stable, water-soluble chelates that are rapidly excreted in the urine. [2] This specific mechanism underpins its primary and unique role as a radiomitigation chelator, for which it received U.S. Food and Drug Administration (FDA) approval in 2004. [3]

Ca-DTPA: Why Substitution Fails


While both pentetate calcium trisodium (Ca-DTPA) and pentetate zinc trisodium (Zn-DTPA) are FDA-approved chelators for the same transuranic radionuclides, their distinct metal-binding dynamics and toxicological profiles render them non-interchangeable in clinical protocols. [1] The calcium salt exhibits superior chelation kinetics and is significantly more effective in the critical first 24 hours post-exposure. However, this efficacy is coupled with a greater potential for essential trace metal depletion, most notably zinc. [2] Consequently, regulatory and clinical guidelines mandate a specific sequential use: Ca-DTPA is the recommended initial agent for acute decorporation, followed by a mandatory switch to the less toxic Zn-DTPA for any required maintenance therapy. [3] Generic substitution of one salt for the other in an emergency stockpile or treatment protocol would directly contradict established best practices for efficacy and patient safety. The following evidence quantifies the specific performance and safety differentials that justify the distinct procurement and deployment of Ca-DTPA.

Ca-DTPA: Quantitative Evidence


Early Decorporation in Wound Model

In an animal model of simulated plutonium (²³⁹Pu) wounds, Ca-DTPA demonstrated superior decorporation effectiveness compared to its closest analog, Zn-DTPA. [1] To achieve an equivalent reduction in organ uptake of ²³⁹Pu, the dosage of the alternative chelator, Zn-DTPA, had to be increased by a factor of 33. [1] This indicates a substantial difference in chelating potency on a per-mole basis during the initial, critical phase of treatment. [1]

Decorporation Efficacy Plutonium Chelation Dosage Comparison

Initial Plutonium Excretion Rate

In a direct comparative study using beagles, Ca-DTPA led to a higher average excretion of ²³⁷Pu in the first 24 hours of treatment compared to Zn-DTPA. [1] This finding provides quantitative in vivo evidence for the faster initial chelation kinetics of the calcium salt. [1] The study noted that while Ca-DTPA is more effective acutely, daily injections of Zn-DTPA were more effective for long-term removal than weekly injections of Ca-DTPA, reinforcing the distinct and non-overlapping roles of each salt. [1]

Excretion Rate Plutonium Pharmacokinetics

Higher Binding Affinity vs. Ca-EDTA

Compared to the less specialized chelator Ca-EDTA, Ca-DTPA demonstrates significantly higher complex formation constants with target metals. [1] The formation constants for DTPA complexes are reported to be approximately 100 times greater than those for EDTA. [1] This translates to the formation of more stable and less dissociable chelates in vivo, which is essential for the effective decorporation of transuranic elements. [2]

Stability Constant Binding Affinity Metal Chelation

Toxicity and Trace Metal Depletion

The superior efficacy of Ca-DTPA is associated with a measurable increase in toxicity compared to its zinc analog. [1] At comparable doses, Ca-DTPA causes greater depletion of essential trace metals like zinc and is linked to higher rates of mortality and organ-specific pathologies in preclinical models. [2] These findings are the direct basis for the clinical guideline restricting Ca-DTPA to a single initial dose and mandating a switch to Zn-DTPA for maintenance therapy. [3]

Toxicity Safety Profile Trace Metal Depletion

Enhanced Urinary Excretion in Humans

Clinical data from a U.S. registry of accidentally contaminated individuals demonstrates the profound effect of Ca-DTPA on enhancing the elimination of internalized radionuclides. [1] In a cohort of 17 patients, a single administration of Ca-DTPA resulted in an average 25.7-fold increase in urinary radioactivity excretion. [2] This real-world, albeit observational, data provides direct evidence of the compound's ability to accelerate clearance in humans following a contamination event. [1]

Human Excretion Data Plutonium Clinical Efficacy

Specificity for Transuranic Elements

Ca-DTPA's clinical utility is defined not only by its potency but also by its spectrum of activity. It is FDA-approved specifically for decorporation of plutonium, americium, and curium (Z>92). [1] This contrasts with broader-spectrum chelators like EDTA and DFOA, which are not effective chelators for these transuranic metals. [2] Furthermore, Ca-DTPA is specifically contraindicated for uranium and neptunium, as animal studies show it forms less stable chelates with these elements, which can paradoxically increase deposition in bone. [3]

Selectivity Actinide Chelation Therapeutic Window

Ca-DTPA Application Scenarios


Acute Contamination Response

Based on direct comparative evidence demonstrating a 33-fold higher potency compared to Zn-DTPA and a ~40% higher initial excretion rate, the sole optimal scenario for Ca-DTPA use is as a single, initial dose administered within the first 24 hours of a known or suspected internal contamination event involving transuranic radionuclides (Pu, Am, Cm). [1] This is the only scenario where its superior efficacy profile outweighs its significantly higher toxicity and trace metal depletion risks, which are 2.5 to 30 times greater than those of Zn-DTPA. [2] Procurement should be precisely calibrated for this acute, single-use context.

Radiological Emergency Stockpiling

Ca-DTPA is an essential, non-substitutable component of strategic national or institutional stockpiles for radiological emergency response, as mandated by the sequential treatment protocol (Ca-DTPA first, followed by Zn-DTPA). [3] The evidence that Ca-DTPA increases urinary excretion of contaminants by over 25-fold in humans and has a binding affinity 100 times greater than a non-specialized chelator like EDTA directly justifies its inclusion and specific quantity in these caches. [4] Procuring Ca-DTPA ensures readiness to initiate the most effective treatment possible during the critical window of opportunity immediately following a mass-casualty radiological event.

Nuclear Facility Occupational Health

In facilities handling plutonium, americium, or other transuranic elements, Ca-DTPA is the standard of care for the immediate treatment of workers following an accidental puncture wound, inhalation, or ingestion. [5] The data on its 33-fold potency advantage in simulated wound models provides the evidence base for this practice. [1] Procuring Ca-DTPA for on-site occupational health clinics is a direct application of the evidence supporting its superior early-stage efficacy, which is crucial for mitigating the long-term health consequences of a workplace contamination incident.

Decorporation Research Standard

In preclinical and translational research focused on developing novel decorporation agents or understanding actinide biokinetics, Ca-DTPA serves as a critical positive control or benchmark comparator. [6] Its well-characterized pharmacodynamic profile, including its specific, high binding affinity for transuranic metals and its documented 33-fold potency advantage over Zn-DTPA in early-stage decorporation, provides a rigorous and reproducible standard against which to measure the performance of new chemical entities or alternative therapeutic strategies. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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